The Azocane Scaffold: Navigating Medium-Sized Heterocycles in Drug Discovery
The Azocane Scaffold: Navigating Medium-Sized Heterocycles in Drug Discovery
The role of azocane (heptamethyleneimine) rings in medicinal chemistry represents a high-risk, high-reward frontier. Unlike their ubiquitous 5- and 6-membered counterparts (pyrrolidines and piperidines), azocanes reside in the "medium-ring" chemical space (8–11 members).[1] This zone is historically avoided due to synthetic difficulty and transannular strain, yet it offers unique conformational properties for scaffolding peptide mimetics and accessing novel IP space.
This guide details the structural dynamics, synthetic access, and medicinal utility of the azocane scaffold.
The Medium-Ring Paradox: Structural Dynamics
The azocane ring (
Conformational Landscape & Prelog Strain
Unlike the stable "chair" of piperidine, azocane exists in a dynamic equilibrium between two dominant low-energy conformers: the Boat-Chair (BC) and the Crown .
-
Boat-Chair (BC): Generally the global minimum for unsubstituted azocane. It minimizes torsional strain but introduces transannular interactions.
-
Crown: A higher symmetry conformer often accessible at room temperature.
-
Prelog Strain: The defining feature of azocanes is transannular strain (Prelog strain), arising from the steric repulsion of hydrogen atoms across the ring (typically C3–C7 or C1–C5 interactions).
Medicinal Implication: This "controlled flexibility" allows azocanes to mimic
DOT Diagram: Conformational Energy Landscape
The following diagram illustrates the transition between the dominant conformers and the energy barrier imposed by transannular strain.
Figure 1: Energy landscape of azocane conformers showing the barrier driven by transannular steric repulsion.
Synthetic Access: Overcoming Entropic Barriers
Forming an 8-membered ring is kinetically disfavored compared to 5- or 6-membered rings due to the high negative entropy of activation (
Dominant Strategy: Ring-Closing Metathesis (RCM)
The advent of Grubbs' catalysts revolutionized azocane synthesis. RCM transforms acyclic diene-amines into unsaturated azocines, which are then hydrogenated to azocanes.
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Critical Parameter: Dilution. Reactions must be performed at high dilution (0.001 M – 0.01 M) to favor intramolecular cyclization over intermolecular polymerization (Oligomerization).
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Catalyst: Grubbs II or Hoveyda-Grubbs II are preferred for their tolerance of the basic nitrogen (often protected as a carbamate or sulfonamide).
Alternative Strategy: Ring Expansion
Ring expansion of pyrrolidines or piperidines via azetidinium intermediates or Pd-catalyzed rearrangements offers a route to chiral azocanes, preserving stereochemistry from the smaller ring pool.
DOT Diagram: RCM Synthetic Workflow
Figure 2: Step-wise workflow for accessing azocanes via Ring-Closing Metathesis (RCM).
Medicinal Chemistry Applications & Case Studies
Case Study 1: Guanethidine (The Classic)
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Role: Antihypertensive (Post-ganglionic sympathetic neuron blocker).
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Structure: Contains an octahydroazocin-1-yl ring (azocane) linked to a guanidine.
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Mechanism: The high basicity and lipophilicity of the azocane ring allow it to utilize the Norepinephrine Transporter (NET) to enter neurons, where it displaces norepinephrine from vesicles.
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Significance: Proves the azocane ring is metabolically stable enough for oral bioavailability and can traverse the blood-brain barrier (BBB) or neuronal membranes.
Case Study 2: Nakadomarin A (The Complex Natural Product)
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Source: Marine sponge Amphimedon sp.
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Structure: A hexacyclic alkaloid containing a fused azocine core.
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Activity: Cytotoxic, antimicrobial, and inhibits CDK4 (Cyclin-dependent kinase 4).
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Significance: Demonstrates that 8-membered nitrogen rings can function as core scaffolds for kinase inhibition, fitting into ATP-binding pockets.
Case Study 3: Peptide Turn Mimetics (The Modern Frontier)
Azocane amino acids (e.g., Azocane-2-carboxylic acid ) are used to constrain peptide backbones.
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Application: Inhibitors of protein-protein interactions (PPIs).[2][3]
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Mechanism: The ring constraints force the backbone dihedral angles (
) into values characteristic of Type VI -turns, stabilizing bioactive conformations that linear peptides cannot maintain.
Experimental Protocols
Protocol A: Synthesis of N-Boc-Azoc-4-ene via RCM
Standardized protocol for accessing the core scaffold.
-
Precursor Preparation: Synthesize
-diallyl-homoallylamine (or equivalent diene) and protect the nitrogen with a Boc group ( -Boc). Rationale: Free amines poison Ruthenium catalysts. -
Degassing (Critical): Dissolve the precursor in anhydrous Dichloromethane (DCM) to a concentration of 0.005 M . Sparge with Argon for 30 minutes. Rationale: Oxygen deactivates the catalyst; high dilution prevents polymerization.
-
Catalyst Addition: Add Grubbs II catalyst (2–5 mol%).
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Reflux: Heat to reflux (40°C) for 12–24 hours under Argon. Monitor by TLC for disappearance of the diene.
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Quenching: Add ethyl vinyl ether or DMSO (50 eq relative to catalyst) and stir for 1 hour. Rationale: This coordinates the Ru species, preventing isomerization during workup.
-
Purification: Concentrate in vacuo and purify via silica gel flash chromatography.
Protocol B: Microsomal Stability Assay (Azocane vs. Piperidine)
Azocanes are susceptible to
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Preparation: Prepare a 10 mM stock of the Azocane test compound in DMSO.
-
Incubation: Dilute to 1
M in phosphate buffer (pH 7.4) containing Liver Microsomes (0.5 mg protein/mL). -
Initiation: Pre-incubate at 37°C for 5 mins. Add NADPH-regenerating system (Mg2+, Glucose-6-phosphate, G6PDH, NADP+) to start the reaction.
-
Sampling: Aliquot samples at
min. -
Termination: Quench immediately into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge (4000 rpm, 10 min) and analyze supernatant via LC-MS/MS .
-
Calculation: Plot
vs. time to determine intrinsic clearance ( ).
Data Comparison Table: Ring Size vs. Metabolic Liability
| Ring Size | Scaffold | Primary Metabolic Hotspot | Predicted Stability |
| 5-membered | Pyrrolidine | High | |
| 6-membered | Piperidine | High | |
| 8-membered | Azocane | Transannular oxidation / | Moderate (Design dependent) |
References
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Conformational Analysis of Azocanes
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Synthesis via RCM
- Title: Ring-Closing Metathesis: A New Methodology for the Synthesis of Unsatur
- Source: Fu, G. C., & Grubbs, R. H. Journal of the American Chemical Society.
-
URL:[Link]
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Medicinal Application (Guanethidine)
- Title: Guanethidine: A Review of its Pharmacology and Therapeutic Use.
- Source: DrugBank / PubMed (Historical).
-
URL:[Link]
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Natural Product Scaffolds (Nakadomarin A)
- Title: Total Synthesis of (-)-Nakadomarin A.
- Source: Dixon, D. J., et al. Journal of the American Chemical Society.
-
URL:[Link]
-
Peptide Mimetics
- Title: Design, synthesis, and conformational analysis of azacycloalkane amino acids as conform
- Source: Hanessian, S., et al. Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. Stereoselective two-carbon ring expansion of allylic amines via electronic control of palladium-promoted equilibria - Chemical Science (RSC Publishing) DOI:10.1039/D3SC02303F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
